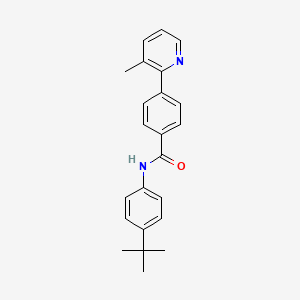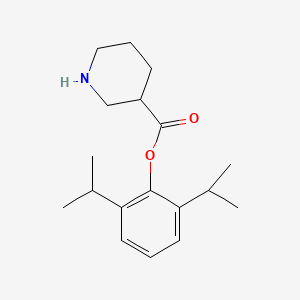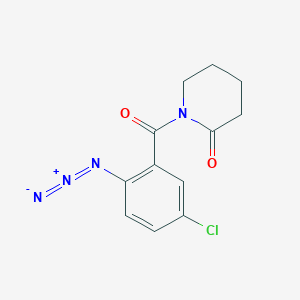![molecular formula C17H17BBrNO3 B15160255 1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide CAS No. 784146-26-5](/img/structure/B15160255.png)
1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline core, a boron-containing phenyl group, and a methoxy substituent, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base to form the quinoline structure. The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.
This reaction involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base . The final step involves the quaternization of the nitrogen atom in the quinoline ring with a suitable alkylating agent, such as methyl bromide, to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.
Substitution: The boron-containing phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products
Oxidation: Formation of quinoline-6-carboxaldehyde.
Reduction: Formation of 1-[(4-Boronophenyl)methyl]-6-methoxytetrahydroquinoline.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules through various coupling reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The boron-containing phenyl group can also participate in boron-neutron capture therapy (BNCT), a targeted cancer treatment that exploits the high neutron capture cross-section of boron-10.
Comparación Con Compuestos Similares
1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide can be compared with other similar compounds, such as:
1-[(4-Boronophenyl)methyl]-quinolin-1-ium bromide: Lacks the methoxy group, which may affect its reactivity and photophysical properties.
6-Methoxyquinolin-1-ium bromide:
1-[(4-Boronophenyl)methyl]-6-chloroquinolin-1-ium bromide: The chloro substituent may alter its electronic properties and reactivity.
The unique combination of the boron-containing phenyl group and the methoxy substituent in this compound makes it a versatile and valuable compound for various scientific research applications.
Propiedades
Número CAS |
784146-26-5 |
|---|---|
Fórmula molecular |
C17H17BBrNO3 |
Peso molecular |
374.0 g/mol |
Nombre IUPAC |
[4-[(6-methoxyquinolin-1-ium-1-yl)methyl]phenyl]boronic acid;bromide |
InChI |
InChI=1S/C17H17BNO3.BrH/c1-22-16-8-9-17-14(11-16)3-2-10-19(17)12-13-4-6-15(7-5-13)18(20)21;/h2-11,20-21H,12H2,1H3;1H/q+1;/p-1 |
Clave InChI |
MVPQYCQFEWDCGG-UHFFFAOYSA-M |
SMILES canónico |
B(C1=CC=C(C=C1)C[N+]2=CC=CC3=C2C=CC(=C3)OC)(O)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![({4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}oxy)acetic acid](/img/structure/B15160208.png)
![2-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B15160222.png)
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium methyl sulfate](/img/structure/B15160226.png)
![10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane](/img/structure/B15160237.png)

![Diethyl {[(3-oxo-3H-phenoxazin-7-YL)oxy]methyl}phosphonate](/img/structure/B15160258.png)

![3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole}](/img/structure/B15160263.png)
![1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B15160265.png)
![2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]-](/img/structure/B15160267.png)
![N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B15160268.png)
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide](/img/structure/B15160275.png)
